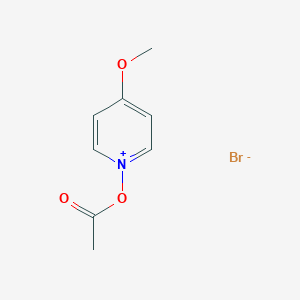![molecular formula C23H27NO B14452374 4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile CAS No. 76893-84-0](/img/structure/B14452374.png)
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile is a chemical compound known for its unique structure and properties It is an aromatic compound with a benzoyl group substituted with three isopropyl groups and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where 2,4,6-triisopropylbenzoyl chloride reacts with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The benzonitrile moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Triisopropylbenzoic acid
- 2,4,6-Triisopropylbenzaldehyde
- 2,4,6-Triisopropylbenzenesulfonyl chloride
Uniqueness
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile is unique due to its specific substitution pattern and the presence of both benzoyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
76893-84-0 |
|---|---|
Formule moléculaire |
C23H27NO |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
4-[2,4,6-tri(propan-2-yl)benzoyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-14(2)19-11-20(15(3)4)22(21(12-19)16(5)6)23(25)18-9-7-17(13-24)8-10-18/h7-12,14-16H,1-6H3 |
Clé InChI |
YEBQNSAPROFVTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


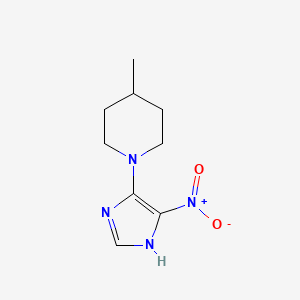
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)

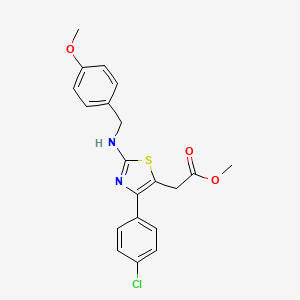
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
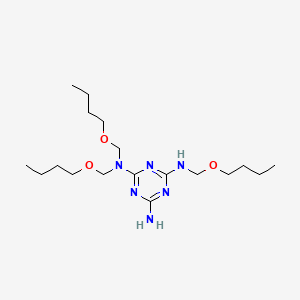


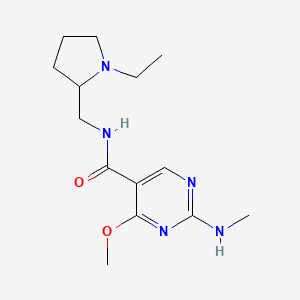
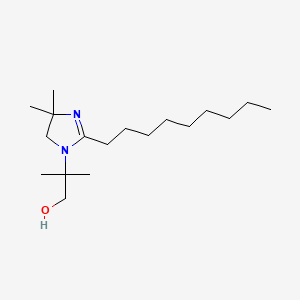
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)


